molecular formula C12H14N4OS B14680753 (6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one CAS No. 39765-31-6

(6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one

Cat. No.: B14680753
CAS No.: 39765-31-6
M. Wt: 262.33 g/mol
InChI Key: UAOXXOCNRGNKDM-UHFFFAOYSA-N
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Description

(6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one is a complex organic compound that features a unique structure combining an ethylimino group, a methyl group, and a thiazolyl hydrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one with ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolyl hydrazinyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one: Similar in structure but with variations in the substituents.

    This compound: Another similar compound with different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

39765-31-6

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

IUPAC Name

2-(ethylamino)-4-methyl-5-(1,3-thiazol-2-yldiazenyl)phenol

InChI

InChI=1S/C12H14N4OS/c1-3-13-10-6-8(2)9(7-11(10)17)15-16-12-14-4-5-18-12/h4-7,13,17H,3H2,1-2H3

InChI Key

UAOXXOCNRGNKDM-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C(=C1)C)N=NC2=NC=CS2)O

Origin of Product

United States

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